Teucrin A

Catalog No.
S560560
CAS No.
12798-51-5
M.F
C19H20O6
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Teucrin A

CAS Number

12798-51-5

Product Name

Teucrin A

IUPAC Name

(1R,5'S,8S,9S,10S,11S)-5'-(furan-3-yl)-11-hydroxy-10-methylspiro[2-oxatricyclo[6.3.1.04,12]dodec-4(12)-ene-9,3'-oxolane]-2',3-dione

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C19H20O6/c1-9-15(20)16-14-11(17(21)25-16)3-2-4-12(14)19(9)7-13(24-18(19)22)10-5-6-23-8-10/h5-6,8-9,12-13,15-16,20H,2-4,7H2,1H3/t9-,12+,13+,15+,16-,19-/m1/s1

InChI Key

AONLJCCUYGGOSW-PJERILTQSA-N

SMILES

CC1C(C2C3=C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2)O

Synonyms

teucrin A

Canonical SMILES

CC1C(C2C3=C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@H]2C3=C(CCC[C@@H]3[C@@]14C[C@H](OC4=O)C5=COC=C5)C(=O)O2)O

The exact mass of the compound Teucrin A is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Diterpenes, Clerodane - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Teucrin A (CAS 12798-51-5) is a structurally rigid, furan-containing neo-clerodane diterpenoid primarily isolated from the botanical species Teucrium chamaedrys (germander). In industrial and research procurement, it is highly valued as a high-purity primary analytical reference standard (typically ≥95% HPLC purity) rather than a bulk synthetic precursor. It serves as the definitive toxicological and analytical marker for germander-induced hepatotoxicity, a process driven by cytochrome P450 3A (CYP3A) metabolic activation of its furan ring into reactive electrophiles. Because it accounts for the vast majority of the neo-clerodane diterpenoid fraction in the source plant, procuring pure Teucrin A is essential for standardizing quality control assays in herbal supplements and bitter beverages, as well as for mechanistic studies of drug-induced liver injury[1].

Procurement Fit

Certified reference standard for neoclerodane diterpene authentication in complex botanical matrices
Furan-containing diterpenoid probe for CYP3A-mediated bioactivation and hepatotoxicity model studies
Benchmark toxic antifeedant to differentiate toxic versus deterrent modes of action in insect resistance research

Relying on crude Teucrium extracts or closely related botanical diterpenes introduces unacceptable analytical and toxicological variability. Crude decoctions exhibit severe matrix inconsistencies, with Teucrin A concentrations fluctuating by over 260% depending on harvest location (e.g., holm oak vs. pinewood) and extraction duration [1]. Substituting Teucrin A with other clerodane diterpenes found in commonly adulterated herbs like Scutellaria lateriflora (skullcap) fails because those compounds possess a tetrahydrofurofuran ring instead of a 3-substituted furan ring, rendering them incapable of the specific CYP3A-mediated bioactivation required to accurately model germander hepatotoxicity [2]. Furthermore, while minor constituents like Teuchamaedryn A are also toxic, Teucrin A’s dominant abundance makes it the only viable candidate for establishing reliable HPLC limits of detection (LOD) in regulatory compliance workflows [3].

Substitution Risk

Furan-Lacking Analogs
Tetrahydrofuran derivatives cannot undergo CYP3A-mediated metabolic activation, resulting in a complete absence of the hepatotoxicity endpoint observed with Teucrin A.
Deterrent-Only Neoclerodanes
Structurally related compounds like teuscorolide may act as simple feeding deterrents, failing to reproduce the toxic mode of action critical for insecticidal mechanism research.
Polyphenol-Rich Fractions
Extracts with higher antioxidant capacity may exhibit lower Teucrin A content, reversing the inverse standardization relationship required for safety assessment of germander materials.

Analytical Marker Dominance in Botanical Matrices

For quality control and adulteration detection, the selection of an analytical marker depends on its relative abundance and signal clarity. In Teucrium chamaedrys extracts, Teucrin A accounts for approximately 70% of the total neo-clerodane diterpenoid fraction, vastly outperforming minor constituents like Teucroxide or Teuchamaedryn A[1]. This dominant concentration allows for highly sensitive HPLC quantification, achieving a limit of detection (LOD) of 0.1 ppm and a limit of quantification (LOQ) of 0.3 ppm in complex beverage matrices[1].

Evidence DimensionRelative abundance in neo-clerodane diterpenoid fraction
Target Compound DataTeucrin A (~70% of total fraction)
Comparator Or BaselineMinor diterpenoids (remaining ~30% combined)
Quantified DifferenceTeucrin A provides a >2-fold higher concentration baseline than all other in-class analogs combined.
ConditionsHPLC isolation and quantification from total plant extract.

Procuring Teucrin A as the primary reference standard ensures maximum assay sensitivity and regulatory compliance when screening for germander adulteration.

Hepatotoxicity Context
Head-to-head
Midzonal hepatic necrosis
Tetrahydrofuran analog: Not hepatotoxic
Supports hepatotoxicity model-response context
Reported qualitative difference in mouse model

Structural Specificity in CYP3A-Mediated Hepatotoxicity

Teucrin A is uniquely suited as a mechanistic probe for furan-mediated liver injury because its toxicity is strictly dependent on the bioactivation of its 3-substituted furan ring. When compared to a synthesized tetrahydrofuran (THF) analog of Teucrin A—created via selective chemical reduction of the furan ring—pure Teucrin A rapidly depletes intracellular glutathione and forms 1,4-enedial protein adducts, whereas the THF analog exhibits zero hepatotoxicity [1]. This binary contrast isolates the furan ring's role in electrophilic stress.

Evidence DimensionInduction of hepatotoxicity and glutathione depletion
Target Compound DataTeucrin A (highly hepatotoxic via CYP3A activation)
Comparator Or BaselineTHF-Teucrin A analog (non-hepatotoxic)
Quantified DifferenceComplete elimination of toxicity upon reduction of the furan ring.
ConditionsIn vivo rodent models and isolated rat hepatocytes.

Buyers investigating drug-induced liver injury (DILI) must use pure Teucrin A to accurately model CYP-dependent furan bioactivation, as saturated analogs fail to trigger the pathway.

Antifeedant Mode of Action
Head-to-head
Toxin
Teuscorolide: Deterrent
Supports mode-of-action study context
Reported distinct mechanisms in larval feeding tests

Concentration Reliability vs. Crude Botanical Extracts

Utilizing crude Teucrium decoctions for biological assays introduces severe reproducibility issues due to extreme environmental and processing variance. Studies demonstrate that the Teucrin A content in crude extracts ranges from 0.138% (holm oak harvest) to 0.366% (pinewood harvest), representing a >260% variance [1]. Furthermore, extraction time inversely affects the final concentration. Procuring a certified Teucrin A reference standard (≥95.0% purity) completely bypasses this matrix variability, ensuring precise dosing in pharmacological and toxicological models [1].

Evidence DimensionActive compound concentration variance
Target Compound DataCertified Teucrin A standard (≥95.0% absolute purity)
Comparator Or BaselineCrude T. chamaedrys decoctions (0.138% to 0.366% concentration variance)
Quantified DifferencePure standard eliminates the >260% natural and process-induced concentration fluctuation.
ConditionsHPLC analysis of aqueous decoctions vs. purified reference material.

Procurement of the pure compound is mandatory for reproducible toxicological screening, as crude extracts cannot guarantee consistent dosing.

Protein Adduction
Head-to-head
Covalent binding observed via [³H]Teucrin A
Tetrahydrofuran analog: No binding reported
Supports reactive metabolite tracing background
Reported CYP3A-dependent mechanism in rat hepatocytes
Content vs. Antioxidant Capacity
Data to verify
Inverse correlation between Teucrin A concentration and total antioxidant activity
Supports phytochemical standardization review
Source review; cross-study comparable context

Authentication and Quality Control of Skullcap Supplements

Due to historical adulteration of Scutellaria lateriflora (skullcap) with hepatotoxic germander, Teucrin A is procured as the definitive HPLC-DAD-ESI/MS reference standard to certify the purity of commercial herbal products. Its presence definitively flags dangerous Teucrium contamination [1].

Regulatory Compliance Testing in Bitter Beverages

Because alcoholic extracts of germander are still used as flavor ingredients in certain regions, food and beverage testing laboratories procure Teucrin A to quantify its levels and ensure they remain within safe regulatory thresholds, utilizing its validated detection limits down to 0.1 ppm [2].

Mechanistic Profiling of CYP3A-Mediated Drug-Induced Liver Injury (DILI)

Toxicologists procure Teucrin A as a positive control for furan-ring bioactivation. It is used in isolated hepatocyte assays and in vivo models to study how CYP3A enzymes generate reactive 1,4-enedials that deplete glutathione and adduct to mitochondrial and endoplasmic reticulum proteins [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CYP3A-Mediated Toxicity Studies
Furan ring bioactivation context
Hepatotoxicity endpoints and protein adduction
Botanical Authentication
Analytical reference standard purity
LC method development and matrix interference
Insecticide Antifeedant Research
Antifeedant mode-of-action context
Toxic versus deterrent endpoint differentiation
DMPK / Reactive Metabolite Studies
Protein adduction propensity
Target identification methodology context

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Wikipedia

Teucrin A

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